molecular formula C9H9F2NS B12987641 N-(2,5-Difluorophenyl)thietan-3-amine

N-(2,5-Difluorophenyl)thietan-3-amine

Cat. No.: B12987641
M. Wt: 201.24 g/mol
InChI Key: AZAVMHYLXCMEFJ-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,5-difluoroaniline with a thietane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-Difluorophenyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Difluorophenyl)thietan-3-amine is unique due to the combination of the thietane ring and the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2NS

Molecular Weight

201.24 g/mol

IUPAC Name

N-(2,5-difluorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9F2NS/c10-6-1-2-8(11)9(3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

AZAVMHYLXCMEFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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